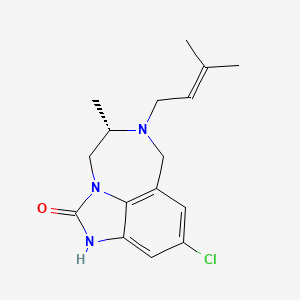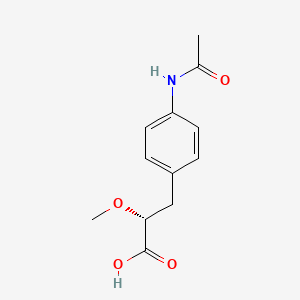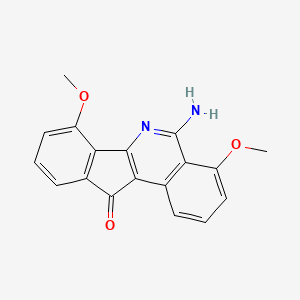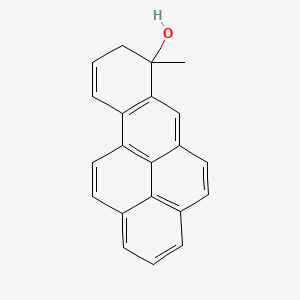![molecular formula C23H27N3O6S2 B12804985 (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole CAS No. 27863-17-8](/img/structure/B12804985.png)
(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole is a complex organic molecule that combines features of sulfonamides and imidazothiazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with L-glutamic acid under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then purified and isolated.
For the synthesis of (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole, a common method involves the cyclization of a phenyl-substituted thioamide with an appropriate diamine under acidic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfonamide group in (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid can undergo oxidation to form sulfone derivatives.
Reduction: The imidazothiazole ring in (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole can be reduced to form dihydroimidazothiazole derivatives.
Substitution: Both compounds can undergo nucleophilic substitution reactions, where the sulfonamide or imidazothiazole groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydroimidazothiazole derivatives.
Substitution: Various substituted sulfonamides and imidazothiazoles.
Applications De Recherche Scientifique
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new materials and catalysts.
Biology
In biological research, these compounds are studied for their potential as enzyme inhibitors and receptor modulators. They are used in assays to investigate the biochemical pathways and molecular interactions.
Medicine
In medicinal chemistry, these compounds are explored for their potential therapeutic applications. They are investigated as potential drugs for the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, these compounds are used in the development of new materials with unique properties. They are incorporated into polymers, coatings, and other materials to enhance their performance and durability.
Mécanisme D'action
The mechanism of action of (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their reactions, thereby disrupting the biochemical pathways in which they are involved.
For (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole, the mechanism of action involves the modulation of receptor activity. The compound binds to specific receptors on the cell surface, altering their conformation and activity. This modulation can lead to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-[(4-chlorophenyl)sulfonylamino]pentanedioic acid
- (6S)-6-(4-methylphenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
- (2S)-2-[(4-methoxyphenyl)sulfonylamino]pentanedioic acid
Uniqueness
The uniqueness of (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid lies in its specific sulfonamide group, which imparts distinct chemical and biological properties. Similarly, (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole is unique due to its imidazothiazole ring structure, which confers specific binding affinities and reactivity.
These compounds are distinguished from their analogs by their specific substituents, which influence their reactivity, stability, and biological activity
Propriétés
Numéro CAS |
27863-17-8 |
|---|---|
Formule moléculaire |
C23H27N3O6S2 |
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid;(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H15NO6S.C11H12N2S/c1-8-2-4-9(5-3-8)20(18,19)13-10(12(16)17)6-7-11(14)15;1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h2-5,10,13H,6-7H2,1H3,(H,14,15)(H,16,17);1-5,10H,6-8H2/t2*10-/m01/s1 |
Clé InChI |
GBSJSWQLBOZWTA-QTFBQHTASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O.C1CSC2=N[C@H](CN21)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O.C1CSC2=NC(CN21)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




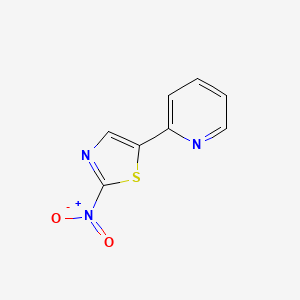
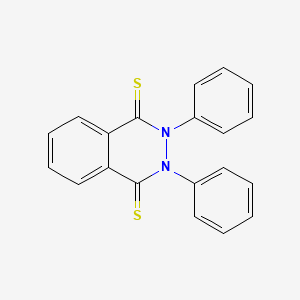
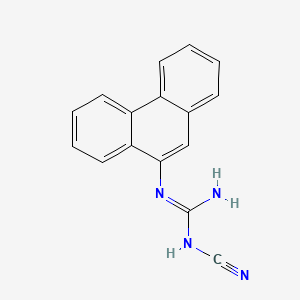
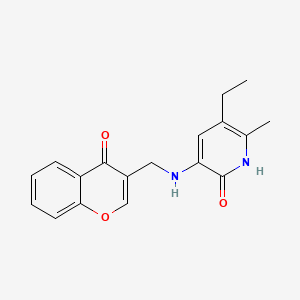
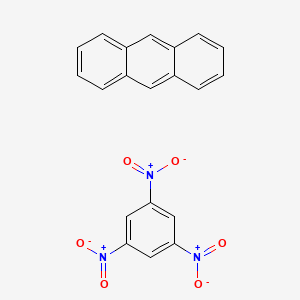

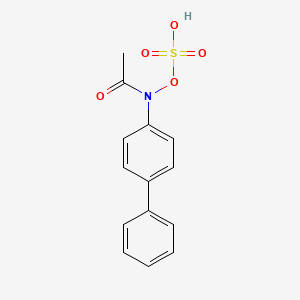
![12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile](/img/structure/B12804960.png)
